Product packaging for octahydro-1H-indole-2-carboxylic acid(Cat. No.:CAS No. 82717-40-6)

octahydro-1H-indole-2-carboxylic acid

Cat. No.: B3023469
CAS No.: 82717-40-6
M. Wt: 169.22 g/mol
InChI Key: CQYBNXGHMBNGCG-UHFFFAOYSA-N
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Description

Historical Context and Significance in Synthetic Organic Chemistry

The significance of octahydro-1H-indole-2-carboxylic acid in synthetic organic chemistry is intrinsically linked to the development of major pharmaceutical drugs. It emerged as a critical intermediate for the synthesis of potent, long-acting angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril and Trandolapril, which are widely used to manage hypertension and heart failure. nbinno.comlongdom.org The synthesis of these drugs necessitated reliable and stereospecific routes to particular isomers of this compound.

Role as a Chiral Building Block in Advanced Synthesis

This compound possesses three chiral centers, meaning it can exist in multiple stereoisomeric forms. longdom.orgguidechem.com This structural feature is paramount to its role as a chiral building block in asymmetric synthesis. The biological activity of many pharmaceuticals is highly dependent on their stereochemistry, making the ability to produce enantiomerically pure compounds essential. chemimpex.com this compound provides a rigid scaffold that allows for the precise spatial arrangement of functional groups, which is critical for specific interactions with biological targets like enzymes and receptors. chemimpex.comchemimpex.com

Different stereoisomers of this compound serve as key starting materials for different drugs. For example:

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is the crucial intermediate for the synthesis of Perindopril. nbinno.comlongdom.org

(2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid is the key raw material for synthesizing Trandolapril. longdom.org

Its utility as a chiral auxiliary enables chemists to construct complex molecules with a high degree of stereocontrol. chemimpex.com The development of methodologies for the selective synthesis and functionalization of specific stereoisomers, such as the diastereoselective α-alkylation of oxazolidinone derivatives of the acid, has further expanded its application in creating novel, enantiopure α-amino acids with significant potential in peptide drug engineering. nih.gov

Table 1: Key Stereoisomers and Their Pharmaceutical Applications

StereoisomerCAS NumberKey Application
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid80875-98-5Intermediate for Perindopril nbinno.comlongdom.org
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid87679-37-6Intermediate for Trandolapril longdom.orggoogle.com

Scope and Research Trajectories of this compound Derivatives

The research landscape for derivatives of this compound is diverse and expanding, driven by the compound's favorable structural and chemical properties. The fully hydrogenated indole (B1671886) ring offers greater metabolic stability compared to aromatic indoles, a desirable feature in drug design. chemshuttle.com

Key Research Areas:

Peptidomimetics: The rigid bicyclic structure of the octahydroindole core is used to introduce conformational constraints into peptides. This modification can enhance stability against enzymatic degradation and improve bioavailability, properties often lacking in natural peptides. nih.gov For instance, it has been used as a substitute for proline and phenylalanine in bradykinin (B550075) B2 receptor antagonists, leading to derivatives with potential anti-cancer properties. nih.gov

Medicinal Chemistry: Beyond ACE inhibitors, derivatives are being explored for a range of therapeutic applications. Research is active in developing novel agents for the central nervous system (CNS), analgesics, and anti-inflammatory drugs. chemimpex.comchemimpex.comchemshuttle.com The scaffold is also a core structure in investigational compounds for diseases characterized by joint cartilage damage. nih.gov

Biochemical Research: The compound and its derivatives are utilized as tools to study interactions with biological systems, helping to elucidate the mechanisms of action for various enzymes and receptors. nbinno.comchemimpex.com

Agrochemicals: There is emerging interest in exploring its derivatives for use in agrochemicals, specifically as potential bio-stimulants to promote plant growth and stress resilience. chemimpex.com

Novel Synthetic Methodologies: A significant research trajectory involves the development of new methods for the functionalization of the octahydroindole ring. For example, efficient strategies for the α-alkylation of the carboxylic acid have been developed, providing access to enantiopure α-tetrasubstituted derivatives, which are valuable for engineering peptide drugs. nih.gov

Table 2: Research Findings on this compound Derivatives

Research AreaFinding/ApplicationSignificance
Peptidomimetics Used as a proline/phenylalanine surrogate in bradykinin B2 receptor antagonists. nih.govImproves resistance to degrading enzymes and shows potential anti-cancer properties. nih.gov
Medicinal Chemistry Serves as a core structure for investigational compounds for joint cartilage damage. nih.govExpands the therapeutic potential beyond cardiovascular applications.
Neuroscience Utilized in studies of neurotransmitter systems. chemimpex.comAids in understanding neurological disorders and developing potential treatments. chemimpex.com
Synthetic Chemistry Development of diastereoselective α-alkylation methods. nih.govProvides a concise route to enantiopure α-alkyl derivatives for advanced peptide synthesis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO2 B3023469 octahydro-1H-indole-2-carboxylic acid CAS No. 82717-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108507-42-2
Record name 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR)
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Stereochemical Aspects and Configurational Analysis of Octahydro 1h Indole 2 Carboxylic Acid

Inherent Chirality and Stereocenters

The molecular structure of octahydro-1H-indole-2-carboxylic acid contains a fused ring system derived from a hydrogenated indole (B1671886) core. This structure possesses three stereocenters, also known as chiral centers, which are the carbon atoms at positions 2, 3a, and 7a. The presence of these three distinct chiral centers means that the molecule is chiral and cannot be superimposed on its mirror image. Consequently, this compound can exist in multiple stereoisomeric forms. The total number of possible stereoisomers is 2³, or eight, which exist as four pairs of enantiomers. longdom.orglongdom.org

Isomeric Forms and Diastereoisomeric Relationships

The various stereoisomers of this compound have unique three-dimensional arrangements. Isomers that are non-superimposable mirror images of each other are called enantiomers, while stereoisomers that are not mirror images are known as diastereomers. The specific configuration at each of the three chiral centers (2, 3a, and 7a) determines the identity and properties of the isomer.

The (2R,3aS,7aS) stereoisomer is the epimer of the more common (2S,3aS,7aS) isomer, differing only in the configuration at the α-carbon (C-2). nih.gov Efficient synthetic strategies have been developed to produce this isomer in an enantiomerically pure form. nih.gov One such method involves the epimerization of (2S,3aS,7aS)-1, followed by a selective condensation reaction that allows for the separation of the (2R,3aS,7aS) epimer. nih.gov This particular isomer and its derivatives are valuable in research for creating α-tetrasubstituted amino acids. nih.gov

This stereoisomer, commonly referred to as L-Oic, is the most widely used and the only one that is commercially available in enantiomerically pure form. nih.gov It is a critical intermediate in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to manage high blood pressure and heart failure. longdom.orglongdom.orgnbinno.com The synthesis of pure (2S,3aS,7aS)-1 is often achieved through the hydrogenation of (S)-indoline-2-carboxylic acid, followed by purification to isolate the desired diastereomer. nih.gov Its well-defined stereochemistry is essential for the efficacy of the final pharmaceutical product. nbinno.com

Properties of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
PropertyValueReference
Molecular FormulaC9H15NO2 nbinno.com
Molecular Weight169.22 g/mol nbinno.com
AppearanceWhite solid nbinno.com
Melting Point267–269 °C nih.gov
CAS Number80875-98-5 chemsrc.com

Beyond the two epimers at C-2, other diastereomers play significant roles in pharmaceutical chemistry. A key example is (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid . This specific isomer is a crucial starting material for the synthesis of Trandolapril, another ACE inhibitor. longdom.orglongdom.org The difference in configuration at the 3a position compared to the isomer used for Perindopril highlights the strict stereochemical requirements for synthesizing different drug molecules. The synthesis of these compounds often results in a mixture of diastereoisomers, which must then be separated to isolate the desired pure stereoisomer for drug manufacturing. longdom.org

Impact of Stereochemistry on Biological Activity and Molecular Recognition

Stereochemistry plays a pivotal role in the biological activity of molecules, as interactions with biological targets like enzymes and receptors are highly specific to the three-dimensional shape of a ligand. nih.gov The different stereoisomers of this compound serve as a clear example of this principle.

The absolute configuration of the chiral centers is critical for the synthesis of specific ACE inhibitors. The (2S,3aS,7aS) isomer is required for Perindopril, while the (2S,3aR,7aS) isomer is necessary for Trandolapril. longdom.orglongdom.org This demonstrates that the enzymatic target, the angiotensin-converting enzyme, has a chiral active site that selectively binds with a drug molecule of a specific configuration.

Enantiopurity and Diastereopurity in Research Applications

In pharmaceutical development and medicinal chemistry, the enantiopurity and diastereopurity of chiral compounds are of utmost importance. Using a specific, pure stereoisomer is essential to ensure that the resulting drug has the intended therapeutic effect and to avoid potential off-target effects that could be caused by other isomers. longdom.org

The synthesis of this compound often produces a mixture of diastereomers. longdom.org Therefore, robust analytical methods are required to separate and quantify each isomer to guarantee the purity of the key starting material. High-performance liquid chromatography (HPLC) is a technique that has been successfully employed for this purpose. longdom.orglongdom.org Specific HPLC methods, sometimes using refractive index detectors for these non-chromophoric compounds, have been developed to resolve all the different stereoisomers. longdom.orglongdom.orgresearchgate.net The development of these sophisticated analytical techniques underscores the critical need for stereochemical purity in the quality control and routine analysis of this compound for its use in pharmaceutical manufacturing. longdom.orgresearchgate.net

Synthetic Methodologies for Octahydro 1h Indole 2 Carboxylic Acid and Its Derivatives

General Synthetic Strategies

General synthetic approaches to octahydro-1H-indole-2-carboxylic acid and its derivatives primarily involve the saturation of the indole (B1671886) ring system, followed by methods to isolate the desired stereoisomer.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a foundational and widely used method for the synthesis of the this compound core structure. This approach involves the reduction of an indole or indoline (B122111) precursor, typically indole-2-carboxylic acid or indoline-2-carboxylic acid, using hydrogen gas in the presence of a metal catalyst. The process saturates the heterocyclic and benzene (B151609) rings to form the bicyclic perhydroindole structure.

This method is often employed in industrial-scale production due to its efficiency. However, a significant challenge in the hydrogenation of indole derivatives is the potential for over-reduction or side reactions, which can lead to a mixture of products. nih.gov The reaction conditions, including the choice of catalyst, solvent, pressure, and temperature, are critical factors that influence the reaction's outcome and the diastereomeric ratio of the final product.

Enzymatic Resolution Techniques

Enzymatic resolution offers a highly selective method for separating enantiomers from a racemic mixture of this compound derivatives. This technique leverages the stereospecificity of enzymes, most commonly lipases or esterases, to selectively catalyze a reaction on one enantiomer while leaving the other unreacted.

A common application involves the asymmetric hydrolysis of a racemic N-protected-octahydro-1H-indole-2-carboxylic acid ester. In this process, a hydrolase selectively converts one of the ester enantiomers into the corresponding carboxylic acid. This creates a mixture of the resolved carboxylic acid and the unreacted ester of the opposite configuration, which can then be separated by conventional chemical methods. This bio-catalytic approach provides an efficient route to optically active products, avoiding the need for expensive chiral starting materials or reagents. nih.govmdpi.com

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the strengths of traditional chemical reactions with the high selectivity of enzymatic processes. This hybrid approach provides a powerful strategy for constructing complex, stereochemically defined molecules like this compound. By integrating enzymatic steps into a chemical reaction sequence, chemists can achieve transformations that are difficult to accomplish using either methodology alone. mdpi.com

A practical example of a chemoenzymatic route is the coupling of catalytic hydrogenation with enzymatic resolution. In this sequence, an indole-2-carboxylate (B1230498) precursor is first chemically hydrogenated to produce a racemic mixture of the saturated this compound ester. Subsequently, this racemic ester is subjected to enzymatic resolution, where a lipase (B570770) selectively hydrolyzes one enantiomer. This two-step process efficiently yields an enantiomerically pure product.

Stereoselective and Asymmetric Synthesis

Given the importance of specific stereoisomers for pharmaceutical applications, significant research has focused on stereoselective and asymmetric methods to produce enantiomerically pure this compound.

Hydrogenation of Indole Derivatives

The stereoselective hydrogenation of indole derivatives is a primary strategy for controlling the stereochemistry of the final product. This process can involve the complete hydrogenation of a protected indole directly to an octahydroindole or the partial hydrogenation to an indoline, which is then further reduced. acs.org

Asymmetric hydrogenation of unprotected indoles, often activated by a Brønsted acid, can yield chiral indolines with high enantioselectivity using palladium or iridium catalysts. dicp.ac.cnacs.org These chiral indolines serve as key intermediates that can be subsequently hydrogenated to the desired octahydroindole stereoisomer. More advanced methods have enabled the direct, complete, and enantioselective hydrogenation of protected indoles to chiral octahydroindoles using specialized ruthenium-based catalysts. acs.org

The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome of the hydrogenation of indole and indoline derivatives. Platinum and palladium catalysts are most commonly employed for this transformation.

Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is effective for the hydrogenation of the benzene ring of indoline precursors. For instance, the hydrogenation of (S)-indoline-2-carboxylic acid using PtO₂ in acetic acid can proceed at elevated temperatures under atmospheric pressure. This process is diastereoselective, yielding a mixture of diastereomers where the cis-fused (2S,3aS,7aS) product is typically favored and can be isolated through recrystallization.

Palladium on carbon (Pd/C) is another widely used catalyst. It can be employed for various hydrogenation steps in the synthesis, including the reduction of the indole double bond or the complete saturation of the ring system. rsc.orgnih.gov The conditions for Pd/C catalysis, such as hydrogen pressure, can vary and may need to be optimized to achieve the desired selectivity and avoid side reactions.

The following table summarizes representative conditions for the diastereoselective hydrogenation of an indoline precursor.

Table 1: Example of Catalytic Hydrogenation Conditions

Parameter Condition
Substrate (S)-Indoline-2-carboxylic acid
Catalyst Platinum(IV) oxide (PtO₂)
Solvent Acetic Acid
Temperature 60 °C
Pressure Atmospheric

| Outcome | 90:10 mixture of diastereomers |

Regio- and Stereocontrol in Hydrogenation

Catalytic hydrogenation of less saturated precursors, such as indole-2-carboxylic acid or indoline-2-carboxylic acid, is a direct approach to this compound. The primary challenge in this method lies in controlling the stereochemical outcome of the addition of hydrogen across the aromatic and heterocyclic rings.

Research has demonstrated that the choice of catalyst and reaction conditions is critical for achieving the desired cis-fused ring system. For instance, the hydrogenation of (S)-indoline-2-carboxylic acid using platinum oxide (PtO₂) in acetic acid at 60°C yields the desired (2S,3aS,7aS) stereoisomer. nih.gov This method proceeds at atmospheric pressure and, following crystallization, provides the pure product in high yield. nih.gov The use of PtO₂ was found to be more advantageous than palladium on charcoal, which often requires higher pressures for the hydrogenation of the benzene ring. nih.govgoogle.com

More advanced techniques employ chiral catalysts for asymmetric hydrogenation. A highly enantioselective and diastereoselective complete hydrogenation of N-protected indoles has been developed using a Ruthenium-N-heterocyclic carbene (Ru-NHC) catalyst, specifically Ru((R,R)-SINpEt)₂. acs.orgnih.gov This dual-function catalyst system operates in a one-pot fashion, enabling the installation of multiple stereocenters with high fidelity. acs.org The reaction with N-Boc-protected 3-methyl-indole, for example, yields the corresponding chiral octahydroindole with excellent stereocontrol. nih.gov

Table 1: Comparison of Hydrogenation Methods
SubstrateCatalystConditionsMajor Product StereoisomerYieldReference
(S)-Indoline-2-carboxylic acidPtO₂H₂, Acetic Acid, 60°C, 24h(2S,3aS,7aS)85% nih.gov
N-Boc-3-methyl-indoleRu((R,R)-SINpEt)₂H₂ (70-100 bar), Et₂O, 25-100°C, 96hChiral OctahydroindoleHigh acs.orgnih.gov

Enantioselective Synthesis via N-Protected Intermediates

The use of nitrogen-protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a key strategy in the enantioselective synthesis of octahydroindole derivatives. These groups serve multiple purposes: they modulate the electronic properties of the indole ring, prevent unwanted side reactions at the nitrogen atom, and can direct the stereochemical course of reactions.

In the context of asymmetric hydrogenation, N-protection is crucial for achieving high enantioselectivity. The aforementioned Ru-NHC-catalyzed hydrogenation of indoles relies on N-Boc protection of the substrate. nih.gov This strategy allows the chiral catalyst to effectively control the facial selectivity of the hydrogenation of both the pyrrole (B145914) and benzene rings, leading to the formation of highly enantioenriched octahydroindoles. The N-protecting group ensures a consistent substrate conformation for interaction with the chiral catalyst's active site.

Furthermore, the choice of protecting group can influence reaction outcomes. For instance, in the enantioselective synthesis of related pyrroloindolines, an N-carboxybenzyl (Cbz) protecting group was shown to provide higher enantioselectivity compared to an N-methoxycarbonyl (CO₂Me) group, demonstrating the subtle but significant role of the protecting group in the stereodetermining step. nih.gov

Diastereoselective α-Alkylation Methodologies

Functionalization at the α-carbon (C-2 position) of the octahydroindole-2-carboxylic acid scaffold is important for creating derivatives with modified pharmacological properties. Achieving high diastereoselectivity during α-alkylation is a significant synthetic challenge.

A highly effective method for this transformation involves the use of a trichloromethyloxazolidinone intermediate, which is formed from an enantiomerically pure octahydroindole-2-carboxylic acid. nih.gov This oxazolidinone derivative serves as a versatile precursor that undergoes completely diastereoselective α-alkylation reactions. The alkylation proceeds with retention of configuration at the α-carbon. nih.gov For example, treatment of the oxazolidinone with a strong base like lithium hexamethyldisilazide (LiHMDS) followed by an electrophile such as methyl iodide leads exclusively to the α-methylated product. nih.gov Subsequent hydrolysis of the oxazolidinone ring under acidic conditions affords the final α-alkylated octahydroindole-2-carboxylic acid in excellent yield. nih.gov

Table 2: Diastereoselective α-Alkylation via Oxazolidinone Intermediate
ElectrophileBaseProduct after HydrolysisYieldReference
Methyl iodideLiHMDS(2R,3aS,7aS)-2-Methyl-octahydroindole-2-carboxylic acid hydrochloride92% nih.gov

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries provides a powerful and reliable method for establishing the desired stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent stereoselective reaction, after which it is removed.

For the synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, a strategy based on a chiral auxiliary-induced diastereoselective intramolecular ring-closure has been developed. google.com This process employs the commercially available (S)-(-)-1-phenylethylamine as the chiral auxiliary. google.comgoogle.com The synthesis involves the selective N-alkylation of an intermediate derived from the chiral auxiliary, followed by treatment with a base such as sodium tert-butoxide. This induces a cyclization that forms the trans-fused octahydroindole ring system with the correct stereochemistry at the C-2, C-3a, and C-7a positions, as directed by the chiral auxiliary. google.com The N-α-methylbenzyl group (the chiral auxiliary) is subsequently cleaved by hydrogenolysis using a palladium on carbon catalyst to afford the target octahydroindole derivative. google.com

Novel Synthetic Routes and Process Development

Continuous efforts to develop more efficient, economical, and environmentally friendly synthetic routes have led to novel strategies that often leverage readily available starting materials from the chiral pool or employ unique intermediates to streamline the synthesis.

Utilization of L-Serine as a Precursor

L-serine, a naturally occurring and inexpensive amino acid, serves as an excellent chiral starting material for the synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. This approach capitalizes on the inherent stereochemistry of L-serine to establish the stereocenter at the C-2 position of the target molecule.

One patented method describes the reaction of a 3-halo-L-serine derivative with 1-(1-cyclohexen-1-yl)-pyrrolidine. google.com This is followed by cyclization and hydrogenation steps to yield the final product. Another process improvement focuses on avoiding harsh reagents like phosphorus pentachloride, which were previously used to convert L-serine methyl ester into a β-chloro alaninate (B8444949) intermediate. google.com A newer approach utilizes an N-acetyl-β-acyloxy alanine (B10760859) ester, derived from L-serine, as a more manageable intermediate for constructing the bicyclic system. google.com These methods highlight the utility of using precursors from the chiral pool to achieve an efficient and stereocontrolled synthesis.

Trichloromethyloxazolidinone Derivatives as Synthetic Intermediates

A significant advancement in the synthesis and purification of specific stereoisomers of this compound involves the use of trichloromethyloxazolidinone derivatives as key intermediates. nih.gov This strategy provides an elegant solution for both the separation of diastereomers and the synthesis of the less accessible (2R,3aS,7aS) stereoisomer.

The process begins with a diastereomeric mixture of octahydro-1H-indole-2-carboxylic acids obtained from the hydrogenation of (S)-indoline-2-carboxylic acid. nih.gov This mixture is reacted with trichloroacetaldehyde. A selective condensation reaction occurs with the (2R,3aS,7aS) isomer to form the corresponding trichloromethyloxazolidinone, leaving the (2S,3aS,7aS) isomer unreacted. This difference in reactivity allows for an efficient separation of the two diastereomers. The isolated oxazolidinone can then be easily hydrolyzed with aqueous acid to furnish the enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid in high yield (93%). nih.gov This intermediate is also the foundation for the diastereoselective α-alkylation reactions described previously. nih.gov

Cascade Reactions and Multicomponent Approaches

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis. They allow for the construction of complex molecules from simple precursors in a single operation, which minimizes purification steps, saves time and reagents, and reduces waste. While specific examples detailing cascade or multicomponent reactions directly yielding this compound are not extensively documented, the principles have been successfully applied to the synthesis of related hydroindole and indole scaffolds, demonstrating the potential of these approaches.

These advanced synthetic methods build molecular complexity rapidly and are sought after for their efficiency. For instance, a modular multicomponent method has been developed for the assembly of functionalized hydroindoles, which are the core structures of Amaryllidaceae alkaloids. nih.gov This approach combines starting materials in a one-pot reaction with excellent stereoselectivity, avoiding the need for transition-metal catalysts or harsh reaction conditions. nih.gov Similarly, copper-catalyzed cascade processes have been employed to create indole-2-carboxylic acid esters from simple starting materials. nih.gov Another innovative approach involves photocatalyzed cascades that can transform simple furan (B31954) substrates into complex polycyclic alkaloid frameworks, including octahydroindole scaffolds. researchgate.net

The power of MCRs lies in their ability to combine three or more starting materials in a one-pot fashion to generate a single, complex product that contains the majority of the atoms from the reactants. nih.gov These strategies offer a powerful tool for creating diverse molecular scaffolds, which is highly valuable in medicinal chemistry for building libraries of potential drug candidates. rug.nl The application of these efficient synthetic strategies to the this compound framework is a promising area for future research, aiming to streamline its synthesis.

Challenges and Advancements in Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges, particularly for structurally complex molecules like this compound, which is a key intermediate in the production of the ACE inhibitor trandolapril. google.comgoogle.com Key challenges in the scalable synthesis of specific stereoisomers, such as the (2S, 3aR, 7aS) isomer, have historically included issues related to stereochemical control, safety, and economic viability. google.com

Historical Challenges in Scalable Synthesis:

ChallengeDescriptionReference
Use of Hazardous Reagents Early synthetic routes employed dangerous chemicals like bromine and sodium cyanide, which pose significant safety and environmental risks on an industrial scale. google.comgoogle.com
Reliance on Animal-Derived Materials Some methods involved the use of animal-source materials, such as pork liver enzymes, which are not ideal for large-scale pharmaceutical manufacturing due to variability and regulatory concerns. google.comgoogle.com
Low Yields from Racemic Resolution The separation of desired stereoisomers from racemic mixtures often required optically active resolving agents, a process that can be inefficient and result in low yields of the target molecule. google.comgoogle.com
Harsh Reaction Conditions Certain hydrogenation steps required high pressure (up to 5MPa) and expensive catalysts (e.g., rhodium), necessitating specialized and costly industrial equipment. google.com
Long Synthetic Sequences Multi-step syntheses often lead to a low overall yield, making the process less economical for large-scale production. google.com

In response to these challenges, significant advancements have been made to develop safer, more efficient, and economically viable manufacturing processes. These modern approaches focus on improving stereoselectivity, avoiding hazardous materials, and simplifying procedures.

Advancements in Scalable Synthesis:

An improved methodology for producing enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid has been developed that circumvents inefficient preferential crystallization. This method utilizes a selective condensation reaction with trichloroacetaldehyde to effectively separate the desired diastereomer. nih.gov This advancement not only improves the efficiency of separation but also provides a versatile intermediate for further functionalization. nih.gov

Furthermore, new processes have been designed specifically to be amenable to large-scale production by avoiding problematic reagents and complex purification methods. For example, a patented nine-step process for the (2S,3aR,7aS) isomer was developed to avoid the use of hazardous chemicals and resolutions with low yields. google.com Another improved route starts from commercially available (S)-indoline-2-carboxylic acid and uses platinum oxide for hydrogenation at atmospheric pressure, avoiding the need for high-pressure reactors. nih.gov A Chinese patent describes a method using inexpensive starting materials that proceeds under mild reaction conditions to reduce costs and simplify the process. google.com These advancements are critical for ensuring that important pharmaceutical intermediates can be produced safely, efficiently, and economically on an industrial scale.

AdvancementDescriptionReference
Improved Stereoisomer Separation Development of a selective condensation reaction to separate diastereomers, avoiding inefficient crystallization. nih.gov
Avoidance of Hazardous Reagents New synthetic routes designed to eliminate the use of toxic chemicals like bromine and sodium cyanide. google.com
Atmospheric Pressure Hydrogenation Use of catalysts like platinum oxide allows hydrogenation to be performed without the need for high-pressure equipment. nih.gov
Economical Starting Materials Synthesis designed from readily available and cheaper compounds to lower the overall cost of production. google.com
Chromatography-Free Purification Development of processes where the intermediate can be carried forward without requiring purification by column chromatography, a significant benefit for scale-up. google.com

Chemical Reactivity and Derivatization Studies of Octahydro 1h Indole 2 Carboxylic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group in octahydro-1H-indole-2-carboxylic acid exhibits reactivity typical of aliphatic carboxylic acids. It can readily undergo a variety of transformations, including esterification, amidation, and reduction. evitachem.comcymitquimica.com The presence of the adjacent secondary amine can influence the reactivity and requires appropriate protection strategies during certain synthetic manipulations to achieve selectivity. The bicyclic ring system imparts significant steric hindrance around the carboxyl group, which can affect reaction rates and conditions compared to simpler acyclic amino acids. The stable nature of the saturated ring system ensures that reactions at the carboxyl group can be performed without compromising the integrity of the core structure. tcichemicals.com

Formation of Esters and Amides

The carboxylic acid functionality is commonly converted into esters and amides to facilitate further reactions or to be integrated into larger molecules like peptides and peptidomimetics.

Esterification: Standard esterification procedures are applicable. For instance, treatment of N-functionalized derivatives with alkyl halides, such as methyl iodide (CH₃I), in the presence of a base leads to the formation of the corresponding methyl ester in high yield. acs.org This transformation is often a preliminary step for subsequent modifications or for analytical purposes.

Amidation: The formation of an amide bond is one of the most critical reactions for this compound, particularly for its use in peptide synthesis. Condensation of the carboxylic acid with primary or secondary amines, including amino acid esters, is achieved using standard peptide coupling reagents. For example, the condensation of an N-acrylated derivative of this compound with tert-butyl L-methioninate hydrochloride has been reported to yield the corresponding dipeptide. acs.org This reactivity is fundamental to its role as a proline substitute in peptidomimetic structures.

Reactant 1Reactant 2Product TypeYieldReference
N-Acrylated Oic DerivativeCH₃IMethyl Ester87% acs.org
N-Acrylated Oic Derivativetert-Butyl L-methioninate HClDipeptide (Amide)77% acs.org

Table 1: Examples of Ester and Amide Formation Reactions

N-Functionalization and Ring Modifications

The secondary amine of the octahydro-indole ring is a key site for derivatization, allowing for the introduction of various functional groups that can modulate the molecule's properties or prepare it for solid-phase synthesis.

N-Acylation: The nitrogen can be acylated under basic conditions. A straightforward N-acrylation protocol has been demonstrated through a reaction involving the triple C–F bond cleavage of (trifluoromethyl)alkenes, which proceeds under mild, transition-metal-free conditions. acs.org

N-Carbamoylation: For applications in solid-phase peptide synthesis (SPPS), the nitrogen is typically protected. A common protecting group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. biosynth.com The resulting 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid is a valuable synthon for the automated synthesis of pseudopeptides and peptidomimetics. biosynth.com Another common N-functionalization involves reaction with benzyl (B1604629) chloroformate to introduce the benzyloxycarbonyl (Cbz or Z) protecting group. whiterose.ac.uk

Ring modifications of the saturated carbocyclic portion of the molecule are less common in the literature, with research efforts primarily focused on the derivatization of the existing functional groups.

Synthesis of Conformationally Restricted Analogues

The rigid, bicyclic structure of this compound makes it an excellent scaffold for creating conformationally restricted molecules. This conformational rigidity is highly desirable in drug design as it can lead to increased receptor affinity and selectivity by reducing the entropic penalty upon binding.

Incorporation into Peptidomimetic Structures

This compound (often abbreviated as Oic) is widely used as a building block in the synthesis of peptidomimetics—compounds that mimic the structure and function of natural peptides. justia.comgoogle.com Its rigid structure helps to enforce specific conformations that can mimic the bioactive conformation of a native peptide ligand.

One notable application is its use in combination with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) to form the Tic-Oic dipeptide mimetic. This unit is a potent inducer of β-turn conformations in peptide sequences. plos.org For example, it has been incorporated into analogues of the HIV-1 Tat protein fragment to stabilize structural turns, which were found to be important for biological activity. plos.org

Furthermore, the replacement of prolyl residues with (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid in analogues of the neuropeptide Glypromate has been studied. nih.gov These peptidomimetics were evaluated for their binding affinity to glutamate (B1630785) receptors, with some analogues showing improved affinity compared to the parent peptide. nih.gov

Peptidomimetic / AnalogueTarget / SystemKey FindingReference
Glypromate Analogue (Proline replaced by Oic)Glutamate ReceptorsDisplayed a binding affinity (Ki) of 22.37 ± 5.30 μM. nih.gov
Tat1 Analogue (containing Tic-Oic dipeptide)20S ProteasomeInduced a stabilized β-turn conformation. plos.org
Fmoc-Protected OicSolid Phase SynthesisUsed as a pseudopeptide building block for targeting the b2 receptor. biosynth.com

Table 2: Applications in Peptidomimetic Structures

Biological Activity and Pharmacological Investigations of Octahydro 1h Indole 2 Carboxylic Acid Derivatives

Angiotensin Converting Enzyme (ACE) Inhibition

Derivatives of octahydro-1H-indole-2-carboxylic acid are most notably recognized for their role in the development of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and heart failure.

Role as Key Intermediate in ACE Inhibitor Synthesis (e.g., Perindopril, Trandolapril)

This compound is a crucial chiral building block in the industrial synthesis of several dicarboxylate-containing ACE inhibitors. nih.gov The specific stereoisomer, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, is essential for the stereoselective synthesis of the active pharmaceutical ingredients Perindopril and Trandolapril. nih.gov

In the synthesis of Perindopril, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is typically first esterified, for instance, to its benzyl (B1604629) ester. This intermediate is then coupled with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. The final step involves the deprotection of the ester group to yield Perindopril. This multi-step process relies on the defined stereochemistry of the octahydro-indole-2-carboxylic acid core to ensure the correct three-dimensional structure of the final drug, which is critical for its binding to the ACE active site.

Similarly, the synthesis of Trandolapril involves the condensation of an activated form of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine with the (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid intermediate. nih.gov The stereoselective preparation of this specific trans-isomer of the octahydro-indole building block is often the most challenging aspect of the synthesis. The use of this key intermediate ensures the production of the desired diastereomer of Trandolapril, which is responsible for its therapeutic effect.

Structure-Activity Relationships in ACE Inhibitory Peptides

The incorporation of non-coded amino acids like this compound into peptide sequences is a valuable strategy for modifying their pharmacological properties. While specific studies focusing exclusively on ACE inhibitory peptides containing this moiety are not extensively detailed, general principles of ACE inhibitor structure-activity relationships (SAR) provide a strong basis for understanding its utility.

ACE inhibitors mimic the structure of the C-terminal dipeptide of angiotensin I, allowing them to bind to the active site of the enzyme. The SAR for these inhibitors generally requires:

A terminal carboxylate group to interact with a positively charged residue in the ACE active site.

A zinc-binding group (e.g., carboxylate, sulfhydryl, or phosphinate) to chelate the essential zinc ion in the enzyme's catalytic center.

Specific stereochemistry that mimics the natural substrate.

The this compound moiety contributes significantly to the potency and pharmacokinetic profile of inhibitors like Perindopril and Trandolapril. Its bicyclic structure introduces a high degree of conformational rigidity, which can pre-organize the molecule into a bioactive conformation for optimal binding to the enzyme, a favorable characteristic for potent inhibitors. nih.gov Furthermore, this saturated heterocyclic ring increases the lipophilicity of the molecule compared to simpler amino acids like proline. nih.gov This enhanced lipophilicity can improve absorption and tissue distribution, key pharmacokinetic parameters for orally administered drugs. nih.gov When incorporated into a peptide or peptidomimetic structure, the octahydro-indole scaffold acts as a proline surrogate, but its larger, more hydrophobic nature can lead to increased potency.

Table 1: Key Structural Features of ACE Inhibitors and the Contribution of the this compound Moiety

Feature Required for ACE InhibitionContribution of this compound Moiety
N-ring with Carboxylic Acid Provides the essential C-terminal carboxylate mimic.
Optimal Stereochemistry The specific (2S,3aS,7aS) isomer provides the correct spatial orientation for binding.
Conformational Rigidity The bicyclic structure reduces flexibility, locking the molecule in a favorable binding conformation. nih.gov
Increased Lipophilicity The saturated hydrocarbon rings enhance hydrophobicity, potentially improving pharmacokinetic properties. nih.gov

Neuropharmacological Research Applications

Beyond its established role in cardiovascular drug synthesis, the indole (B1671886) nucleus is a prominent scaffold in compounds targeting the central nervous system (CNS). nih.gov Consequently, derivatives of this compound and its aromatic precursor, indole-2-carboxylic acid, have been investigated for a range of neuropharmacological activities.

Studies on Neurotransmitter Systems

Indole derivatives are known to interact with various components of neurotransmitter systems. While specific research on this compound's direct effects on these systems is emerging, its structural similarity to key signaling molecules suggests potential applications. It is utilized in neuroscience research to investigate neurotransmitter pathways and to aid in the development of potential treatments for neurological disorders. The rigid structure of the compound makes it a valuable tool for probing the geometric requirements of receptor binding sites.

Potential in Development of Treatments for Neurological Disorders

The therapeutic potential of antagonists at the N-methyl-D-aspartate (NMDA) receptor's glycine (B1666218) binding site is a subject of major scientific interest for both acute and chronic neurological disorders. Conditions such as stroke, epilepsy, and chronic pain, as well as neurodegenerative diseases like Alzheimer's and Parkinson's disease, involve excitotoxic neuronal death, a process heavily mediated by NMDA receptors. nih.govmdpi.com Glycine site antagonists are considered to have a potential advantage over other types of NMDA receptor antagonists because they may avoid certain psychotomimetic side effects.

Derivatives of indole-2-carboxylic acid have been identified as effective antagonists at this site, and in vivo experiments have shown that these compounds can reduce the neuronal damage associated with ischemic events in animal models. nih.gov This suggests a promising avenue for the development of treatments for stroke and other conditions involving cerebral ischemia.

NMDA Receptor Glycine Site Antagonism (Indole-2-carboxylic Acid Analogues)

The aromatic precursor, indole-2-carboxylic acid, acts as a specific and competitive antagonist of glycine's potentiation of the NMDA receptor. nih.gov This has spurred extensive research into its analogues to develop more potent and selective antagonists for the glycine modulatory site on the NMDA receptor complex.

Structure-activity relationship studies have revealed key features for high-affinity binding. Research has shown that the introduction of specific substituents on the indole ring can dramatically enhance antagonist activity.

Substitution at C-6: The presence of a chloro group at the C-6 position of the indole ring is associated with high affinity for the glycine binding site. nih.gov

Substitution at C-3: A polar, hydrogen-bond-accepting group at the C-3 position also contributes to higher affinity. nih.gov For example, derivatives with hydantoin (B18101) substituents at the C-3 position of a 4,6-dichloroindole-2-carboxylic acid scaffold have been identified as very potent inhibitors.

Electrophysiological studies have confirmed that these indole-2-carboxylate (B1230498) derivatives inhibit NMDA receptor activity in a manner that is noncompetitive with NMDA but competitive with glycine. nih.gov This confirms their mechanism of action at the glycine modulatory site.

Table 2: Structure-Activity Relationship of Indole-2-Carboxylic Acid Analogues as NMDA Receptor Glycine Site Antagonists

Position on Indole RingFavorable Substituent for ActivityRationale
C-2 Carboxylic AcidEssential for activity, likely involved in key binding interactions.
C-3 Polar, Hydrogen-Bond Acceptor (e.g., Hydantoin)Enhances binding affinity. nih.gov
C-6 Chloro GroupSignificantly increases binding affinity. nih.gov

This targeted research highlights the potential of the indole-2-carboxylic acid scaffold in designing novel neuroprotective agents that act by modulating the glutamatergic system via the NMDA receptor's glycine site.

Enzyme Modulation and Inhibitory Activities

Derivatives based on the indole-2-carboxylic acid framework have been extensively studied as inhibitors of various key enzymes implicated in a range of diseases.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative disorders and depression. nih.govmdpi.com In the context of cancer, MAO-A mediates the production of reactive oxygen species (ROS) that can lead to tumor initiation and progression. nih.gov A series of 1H-indole-2-carboxamide derivatives were designed and evaluated as novel MAO-A inhibitors for lung cancer. nih.gov These compounds were found to significantly inhibit the growth of lung cancer cell lines in a dose- and time-dependent manner, with molecular docking studies confirming their accommodation within the MAO-A binding cleft. nih.gov

Table 1: MAO-A Inhibitory Activity of Selected 1H-indole-2-carboxamide Derivatives in A549 Lung Cancer Cells

Compound IC₅₀ (µM)
S1 33.37
S2 146.1
S4 208.99
S7 307.7
S10 147.2

Data sourced from reference nih.gov

HIV-1 integrase is an essential enzyme for viral replication, making it a prime target for antiviral drugs. nih.govnih.gov Integrase strand transfer inhibitors (INSTIs) are effective in impairing this process. rsc.orgresearchgate.net Indole-2-carboxylic acid has been identified as a promising scaffold for the development of novel INSTIs. nih.govnih.govrsc.org The inhibitory mechanism involves the indole nucleus and the C2 carboxyl group chelating with the two Mg²⁺ ions within the active site of the enzyme. nih.govresearchgate.netmdpi.com Through structural optimization, several potent derivatives have been developed. For instance, compound 17a , which features an introduced C6 halogenated benzene (B151609) ring, was found to markedly inhibit integrase with an IC₅₀ value of 3.11 μM. rsc.orgresearchgate.net Further optimizations led to the development of derivative 20a , which showed a significantly increased inhibitory effect, with an IC₅₀ value of 0.13 μM. nih.govmdpi.com

Table 2: Inhibitory Activity of Indole-2-carboxylic Acid Derivatives against HIV-1 Integrase

Compound IC₅₀ (µM)
17a 3.11
20a 0.13

Data sourced from references nih.govrsc.orgresearchgate.netmdpi.com

Fructose-1,6-bisphosphatase (FBPase) is a key rate-limiting enzyme in gluconeogenesis, and its inhibition is a promising strategy for developing novel antidiabetic agents for type 2 diabetes. nih.govnih.gov A series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been synthesized and identified as potent allosteric inhibitors of FBPase. nih.gov Extensive structure-activity relationship studies led to the discovery of compound 3.9 , a potent FBPase inhibitor with an IC₅₀ of 0.99 μM. nih.gov In another study, novel FBPase inhibitors bearing an N-acylsulfonamide moiety at the 3-position of the indole-2-carboxylic acid scaffold, compounds 22f and 22g , were identified with IC₅₀ values at submicromolar levels. nih.gov

Table 3: Inhibitory Activity of Indole-2-carboxylic Acid Derivatives against FBPase

Compound IC₅₀ (µM)
3.9 0.99
22f Submicromolar
22g Submicromolar

Data sourced from references nih.govnih.gov

Anti-proliferative and Anticancer Mechanisms

The indole scaffold is a constructive framework for the development of novel anticancer agents. nih.gov Derivatives of 1H-indole-2-carboxylic acid have demonstrated significant anti-proliferative activity against various cancer cell lines. A series of these derivatives targeting the 14-3-3η protein were synthesized for the treatment of liver cancer. nih.gov Among them, compound C11 showed the best inhibitory activities against several human liver cancer cell lines, including chemotherapy-resistant cells, and was found to induce G1-S phase cell cycle arrest. nih.govresearchgate.net

Another class of indole-2-carboxylate derivatives was designed based on the structure of Pyrroloquinoline quinone (PQQ). nih.gov Compounds 6e (methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate) and 9l (methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate) exhibited more potent anti-proliferative activity than reference drugs against HepG2, A549, and MCF7 cells, with IC₅₀ values ranging from 3.78 to 24.08 μM. nih.govresearchgate.net Their mechanism was shown to involve the dose-dependent generation of reactive oxygen species (ROS) and the induction of PARP cleavage in A549 cells. nih.govresearchgate.net Furthermore, newly synthesized indole-based chemical entities were tested for anti-proliferative activity, with compound 4e emerging as the most active congener against MCF-7, HCT116, and A549 cell lines, showing IC₅₀ values as low as 0.57 μM. mdpi.com

Table 4: Anti-proliferative Activity of Indole-2-carboxylate Derivatives

Compound Cell Line IC₅₀ (µM)
6e HepG2, A549, MCF7 3.78 - 24.08
9l HepG2, A549, MCF7 3.78 - 24.08
4e MCF7 0.57
4e HCT116 1.95
4e A549 3.49

Data sourced from references nih.govresearchgate.netmdpi.com

Antiviral and Antioxidant Potentials

Beyond their specific enzyme inhibitory roles, indole-2-carboxylic acid derivatives have shown broader antiviral and antioxidant activities. A series of novel indole-2-carboxylate derivatives were evaluated for broad-spectrum antiviral activity, with several compounds exhibiting potent effects against influenza A, influenza B, HSV-1, and Cox B3 virus. nih.gov Notably, compound 14f showed potent inhibitory activity against influenza A (IC₅₀=7.53 μmol/L), while compound 8f was most effective against the Cox B3 virus. nih.gov Another study on an indole-3-carboxylic acid derivative demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro, with an IC₅₀ of 1.84 μM and a high selectivity index of 78.6. actanaturae.ruactanaturae.ru

In the realm of antioxidant activity, two series of novel indole-2-carboxylic acid derivatives were synthesized and screened. eurjchem.com Among these, N-substituted derivative 3g and indole-2-carboxamides 5b and 5c exhibited potential antioxidant activity. eurjchem.com A comprehensive computational analysis of indole-2-carboxylic acid itself highlighted its potential as an antioxidant drug, with molecular docking studies confirming its binding interactions with antioxidant proteins. researchgate.net

Investigation of Interaction with Biological Targets

The diverse pharmacological activities of indole-2-carboxylic acid derivatives are underpinned by specific molecular interactions with their biological targets, as revealed by molecular docking and structural biology studies.

HIV-1 Integrase: The inhibitory mechanism is well-defined, where the indole core and the C2 carboxyl group act as a chelating core, binding to the two catalytic Mg²⁺ ions in the enzyme's active site. nih.govmdpi.com Further interactions, such as π–π stacking between a C6 halogenated benzene ring and viral DNA, contribute to the binding affinity. rsc.orgresearchgate.net The introduction of a long branch on the C3 position of the indole core can improve interaction with a hydrophobic cavity near the active site. nih.govnih.govmdpi.com

Fructose-1,6-bisphosphatase: X-ray crystallography has revealed the structural basis for the inhibitory activity of indole derivatives. nih.gov These compounds function as allosteric inhibitors, and variations on the indole-2-carboxylic acid scaffold can rationally explore the AMP pocket, mimicking the binding mode of the natural inhibitor. nih.gov

14-3-3η Protein: For anticancer applications, molecular docking studies were used to elucidate the anti-proliferative mechanisms of inhibitors targeting the 14-3-3η protein, confirming the affinity of compounds like C11 for this target. nih.gov

Monoamine Oxidase A: Docking studies have shown that 1H-indole-2-carboxamide derivatives can fit into the MAO-A binding cleft and engage with key binding residues, explaining their inhibitory action. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Scaffold Design and Optimization for Bioactive Molecules

The foundational structure, or scaffold, of a drug molecule is critical to its biological activity. Octahydro-1H-indole-2-carboxylic acid provides a versatile and structurally rich scaffold that medicinal chemists can modify to create diverse libraries of compounds for biological screening. chemimpex.com

One of the most significant attributes of this compound (Oic) in drug design is its rigid, bicyclic structure. nih.gov As a non-proteinogenic α-amino acid, it is often incorporated into peptides to introduce conformational constraints. nih.gov This rigidity is advantageous for several reasons:

Improved Metabolic Stability: By restricting the flexibility of a peptide backbone, the Oic moiety can protect the resulting peptidomimetic from degradation by proteases, a common challenge in peptide-based drug development. nih.gov

Enhanced Receptor Selectivity: The constrained conformation helps to lock the molecule into a specific three-dimensional shape that can bind more selectively to a particular biological target, potentially reducing off-target effects.

Increased Bioavailability: Oic is endowed with greater lipophilicity (the ability to dissolve in fats or lipids) compared to simpler amino acids like proline. nih.gov This property can improve the absorption and distribution of a drug through biological membranes. nih.gov

This approach has been used to stabilize specific peptide structures, such as β-turns, which are crucial for molecular recognition processes. For instance, Oic has been used to create stable cyclic peptides as a starting point for designing non-peptidic antagonists for the bradykinin (B550075) B2 receptor, a target for inflammatory conditions. nih.govnih.gov

The indole (B1671886) ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and approved drugs. mdpi.comnih.gov A pharmacophore is the essential arrangement of functional groups in a molecule that is responsible for its biological activity. The indole-2-carboxylic acid core represents a key pharmacophore that has been extensively explored for various therapeutic targets.

While the aromatic indole-2-carboxylic acid has a flat structure, the octahydro- variant provides a three-dimensional, saturated (non-aromatic) alternative. chemshuttle.com This allows drug designers to explore a different chemical space while retaining key binding features. The hydrogenated ring system offers increased metabolic stability compared to its aromatic counterpart. chemshuttle.com

Research on the aromatic indole-2-carboxylic acid scaffold provides valuable insights that can inform the design of drugs based on the octahydro- version. Derivatives of indole-2-carboxylic acid have been investigated as inhibitors for a wide range of biological targets.

Therapeutic TargetPotential ApplicationReference
HIV-1 IntegraseAntiviral (HIV/AIDS) nih.govrsc.orgmdpi.comnih.gov
IDO1/TDOCancer Immunotherapy sci-hub.se
TRPV1Pain and Inflammation mdpi.com
Estrogen Receptor Alpha (ERα)Breast Cancer mdpi.com

Rational Drug Design Strategies

Rational drug design involves the deliberate creation of new drugs based on a detailed understanding of their biological targets. This compound is a key component in both ligand-based and structure-based design approaches.

When the three-dimensional structure of a biological target is unknown, researchers often rely on ligand-based methods. This involves studying molecules that are known to interact with the target to identify the key structural features required for activity. Pharmacophore modeling is a central technique in this approach. proceedings.sciencenih.govresearchgate.net

By analyzing a series of active indole-based compounds, computational chemists can develop a pharmacophore model that defines the essential spatial arrangement of features like hydrogen bond donors, acceptors, aromatic rings, and hydrophobic groups. nih.gov This model then serves as a template to design new molecules, including those incorporating the this compound scaffold, with a higher probability of being active. Structure-activity relationship (SAR) studies, where systematic modifications are made to the scaffold and the resulting changes in biological activity are measured, are crucial for refining these designs. sci-hub.se

When the 3D structure of a target protein is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) becomes a powerful tool. mdpi.com Molecular docking is a computational technique used in SBDD to predict how a molecule (ligand) will bind to the active site of a target protein. nih.govmdpi.com

Studies on indole-2-carboxylic acid derivatives have utilized molecular docking to understand their binding modes. For example, docking simulations showed that the indole core and the carboxylic acid group of certain derivatives could chelate magnesium ions in the active site of HIV-1 integrase, a crucial interaction for inhibitory activity. nih.govmdpi.com Such computational insights are invaluable for guiding the optimization of these scaffolds, suggesting specific modifications to improve binding affinity and efficacy. nih.govsci-hub.se This knowledge can be directly applied to designing novel inhibitors built upon the more stable this compound framework.

Development of Novel Therapeutic Agents

The most prominent application of this compound is as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. nih.gov ACE inhibitors are a class of medications widely used to treat hypertension (high blood pressure) and heart failure. nbinno.comlongdom.org

The specific stereoisomer, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, is a crucial building block for two well-known ACE inhibitors: Perindopril and Trandolapril. longdom.orgquickcompany.inepo.orggoogle.com The synthesis of these drugs involves a peptide coupling reaction where the octahydroindole carboxylic acid moiety is joined with another amino acid derivative. epo.orggoogle.com The unique, rigid structure of the octahydroindole component is critical for the stability and efficacy of the final drug molecule. nbinno.com

Beyond its established role in cardiovascular medicine, the compound is also explored for its potential in developing therapeutic agents for other conditions, including neurological disorders and pain management. chemimpex.comchemimpex.com Its structural similarity to naturally occurring bioactive compounds makes it a promising candidate for further investigation in diverse areas of drug discovery. chemimpex.com

Drug NameTherapeutic ClassMechanism of ActionReference
PerindoprilACE InhibitorTreatment of hypertension and heart failure nih.govnbinno.comlongdom.org
TrandolaprilACE InhibitorTreatment of hypertension and heart failure longdom.orggoogle.comthieme.deallfordrugs.com

Peptidomimetics and Non-Proteinogenic Amino Acid Incorporation

The incorporation of non-natural or non-proteinogenic amino acids is a cornerstone of peptidomimetic design, a strategy used to overcome the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low bioavailability. nih.gov this compound is particularly valued in this context as a proline analogue. nih.govresearchgate.net

When substituted into a peptide sequence, Oic imparts several beneficial properties:

Structural Rigidity: Like proline, the bicyclic nature of Oic introduces significant conformational constraints on the peptide backbone. nih.gov This rigidity can lock the peptide into a bioactive conformation, enhancing its selectivity and affinity for a specific biological target. It has been used, for example, to stabilize type-II′ β-turns in small cyclic peptides. nih.gov

Enhanced Lipophilicity: Oic is more lipophilic (fat-soluble) than proline. nih.gov This property is crucial for improving a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, which can lead to improved absorption and distribution. nih.gov

Increased Enzymatic Stability: Peptides are rapidly broken down by proteases in the body. Incorporating unnatural amino acids like Oic can render the peptide unrecognizable to these degrading enzymes. nih.gov A notable example is its use as a surrogate for proline and phenylalanine in bradykinin B2 receptor antagonists, which resulted in improved resistance to enzymatic degradation. nih.gov

PropertyProlineThis compound (Oic)Impact on Peptide Drugs
StructureMonocyclic (pyrrolidine ring)Bicyclic (fused ring system)Introduces greater conformational rigidity. nih.gov
LipophilicityLowerHigherEnhances membrane permeability and potential for improved bioavailability. nih.gov
Metabolic StabilitySusceptible to certain proteasesConfers resistance to enzymatic degradation. nih.govIncreases the half-life and duration of action of the drug.

Central Nervous System (CNS) Drug Development

The development of drugs targeting the central nervous system is particularly challenging due to the formidable blood-brain barrier. The structural features of this compound make it an attractive scaffold for CNS drug discovery. chemimpex.com Its inherent lipophilicity can aid in brain penetration, and its rigid framework can be used to design potent and selective ligands for CNS receptors and enzymes. Research has highlighted its use in synthesizing pharmaceutical agents for neurological disorders and in neuroscience research to investigate neurotransmitter systems. chemimpex.com

Bioavailability and Metabolic Stability Considerations in Drug Design

A primary goal in drug design is to optimize a molecule's pharmacokinetic profile, ensuring it reaches its target in sufficient concentration and remains active for an appropriate duration. This compound offers distinct advantages in this area.

The incorporation of Oic into peptide-based drugs is a deliberate strategy to enhance their bioavailability. nih.gov Its greater lipophilicity, compared to many natural amino acids, is directly related to an increased rate of absorption and distribution across biological membranes. nih.gov

Furthermore, metabolic stability is a critical factor. Many promising drug candidates fail because they are metabolized too quickly. The fully hydrogenated (saturated) ring system of Oic offers a significant advantage over aromatic structures, such as indole itself. nih.gov Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance. jocpr.com Saturated cyclic systems, like that of Oic, are generally more metabolically robust, which can lead to a longer half-life and improved therapeutic efficacy. pressbooks.pub The use of Oic as a building block in drugs like Perindopril and Trandolapril, which are ACE inhibitors, underscores its role in creating stable and effective pharmaceutical agents. nbinno.comlongdom.org

Feature of OicPharmacokinetic ImplicationMechanism
Increased LipophilicityImproved BioavailabilityEnhances absorption and distribution across cellular membranes. nih.gov
Non-Proteinogenic StructureEnhanced Metabolic StabilityProvides resistance to degradation by proteolytic enzymes. nih.gov
Saturated Bicyclic CoreReduced Oxidative MetabolismThe lack of an aromatic system makes it less susceptible to metabolism by cytochrome P450 enzymes compared to aromatic indoles. nih.govjocpr.com

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopy is indispensable for the structural characterization of octahydro-1H-indole-2-carboxylic acid, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.

The ¹H NMR spectrum reveals the chemical environment of each proton. Protons on carbons adjacent to the carboxylic acid group typically resonate in the 2.0-3.0 ppm range. libretexts.org The acidic proton of the carboxylic acid itself is highly deshielded and appears far downfield, typically between 10-12 ppm. libretexts.org Specific shifts and coupling patterns are used to confirm the connectivity of the bicyclic ring system and determine the relative stereochemistry of the chiral centers. For instance, detailed ¹H NMR analysis has been reported for specific stereoisomers in deuterium (B1214612) oxide (D₂O). nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm region. libretexts.org The chemical shifts of the carbons within the saturated bicyclic structure provide a distinct fingerprint for each stereoisomer. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers in D₂O

Isomer Chemical Shift (δ) ppm
(2S,3aS,7aS) 1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H) nih.gov
(2R,3aS,7aS) Hydrochloride Salt 1.20–1.51 (m, 5H), 1.54–1.70 (m, 2H), 1.72–1.82 (m, 1H), 2.02–2.15 (m, 1H), 2.23–2.36 (m, 2H), 3.72 (m, 1H), 4.38 (m, 1H) nih.gov

Data is interactive and can be sorted.

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers in D₂O

Isomer Chemical Shift (δ) ppm
(2R,3aS,7aS) Hydrochloride Salt 20.51, 21.01, 23.95, 24.72, 32.44, 36.33, 57.61, 59.94, 172.76 nih.gov

Data is interactive and can be sorted.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in this compound.

The IR spectrum is characterized by several key absorption bands. A very broad band is typically observed in the range of 3600–2200 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. nih.gov A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is found around 1623-1731 cm⁻¹. nih.gov The N-H stretching vibration of the secondary amine in the indole (B1671886) ring also gives a characteristic signal. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds. While specific Raman studies on this compound are not widely published, the technique can be used to analyze the C-C bond stretching of the carbocyclic ring and other symmetric vibrations that are weak in the IR spectrum. rsc.org For carboxylic acids in general, the comparison of IR and Raman spectra is valuable for studying intermolecular interactions, such as the hydrogen-bonded dimers that are typically formed. rsc.org

Table 3: Key IR Absorption Bands for an Isomer of this compound

Isomer Functional Group Wavenumber (cm⁻¹)
(2S,3aS,7aS) O-H stretch (Carboxylic Acid) 3600–2200 (broad) nih.gov
C=O stretch (Carboxylic Acid) 1623 nih.gov
(2R,3aS,7aS) Hydrochloride Salt O-H stretch (Carboxylic Acid) 3200–2200 (broad) nih.gov
C=O stretch (Carboxylic Acid) 1731 nih.gov
N-H stretch 3434 nih.gov

Data is interactive and can be sorted.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound (C₉H₁₅NO₂), the exact mass is 169.1103 g/mol . nih.gov In mass spectra of carboxylic acid derivatives, a common fragmentation pathway is the cleavage of the C-Y bond (where Y is the group attached to the carbonyl) to form a stable acylium ion (R-CO⁺). libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is highly sensitive and selective, making it suitable for the quantification of trace amounts of the compound and its related substances. While specific LC-MS methods for this compound are not extensively detailed in the literature, general methods for indole-containing compounds and other carboxylic acids are well-established. nih.govnih.gov These methods often employ reversed-phase chromatography for separation, followed by detection using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in the mass spectrometer. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from its isomers and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing this compound. longdom.org Due to its structural properties, the compound is non-chromophoric, meaning it does not absorb UV light strongly, which makes detection challenging. longdom.org Consequently, a universal detector like a Refractive Index Detector (RID) is often employed. longdom.orglongdom.org

This compound has three chiral centers, leading to the possibility of multiple stereoisomers. longdom.orglongdom.org The separation of these isomers is critical, as different isomers are used as starting materials for the synthesis of different active pharmaceutical ingredients like Perindopril and Trandolapril. longdom.orglongdom.org

A stability-indicating reverse-phase HPLC (RP-HPLC) method has been developed and validated for the separation and quantification of the isomers. longdom.orglongdom.org This method utilizes a C18 column as the stationary phase and an aqueous buffer as the mobile phase. longdom.org The separation is based on the differential partitioning of the isomers between the non-polar stationary phase and the polar mobile phase. waters.com The method has been validated according to ICH guidelines for accuracy, linearity, precision, and robustness. longdom.org

Table 4: Optimized Chromatographic Conditions for Isomer Separation by RP-HPLC

Parameter Condition
Stationary Phase Inertsil ODS-4 C18 column (250 mm × 4.6 mm, 5 µm) longdom.org
Mobile Phase 10 mM potassium phosphate (B84403) buffer (pH 3.0) longdom.org
Flow Rate 1.5 mL/min longdom.org
Column Temperature 35°C longdom.org
Detector Refractive Index Detector (RID) longdom.org
Run Time 35 minutes longdom.org

Data is interactive and can be sorted.

This method proved successful in separating the (2S,3aS,7aS) isomer from the other three isomers. longdom.org The validation of the method demonstrated excellent performance characteristics. longdom.org

Table 5: Validation Summary of the RP-HPLC Method for Isomer Quantification

Validation Parameter Result
Linearity (Correlation Coefficient, r²) > 0.999 for all isomers longdom.org
Accuracy (Recovery) 93.9% to 107.9% for all isomers longdom.org
Limit of Detection (LOD) ~0.006 mg/mL for all isomers longdom.org
Limit of Quantification (LOQ) 0.022 mg/mL to 0.024 mg/mL longdom.org

Data is interactive and can be sorted.

This robust HPLC method provides a simple and cost-effective quality control tool for the routine analysis and quantification of the isomers of this compound. longdom.orglongdom.org

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC for Enantiomeric and Diastereomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Given that the compound has three chiral centers, it can exist as a mixture of diastereomers and enantiomers. longdom.orglongdom.org Controlling the stereochemical purity of the desired isomer, such as (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid for Perindopril synthesis or (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid for Trandolapril, is crucial for the efficacy and safety of the final active pharmaceutical ingredient. longdom.orgresearchgate.net Chiral HPLC methods are therefore essential for separating and quantifying these stereoisomers.

Several strategies can be employed for the chiral separation of this compound stereoisomers:

Pre-column Derivatization: This indirect approach involves reacting the stereoisomers with a chiral derivatizing agent to form diastereomeric derivatives. These derivatives can then be separated on a standard achiral stationary phase. For instance, phenyl isothiocyanate (PITC) has been used as a derivatization reagent, with the resulting PITC derivatives of the this compound stereoisomers being separated on an Ultron ES-OVM chiral column. researchgate.net

Chiral Stationary Phases (CSPs): This direct method utilizes a column where the stationary phase itself is chiral. Enantiomers interact differently with the CSP, leading to different retention times and thus separation. Cyclodextrin-based columns, such as a ChiraDex column (β-cyclodextrin bonded to silica (B1680970) gel), have been successfully used for the chiral separation of related compounds like Perindopril enantiomers, demonstrating the utility of this approach. researchgate.net

Chiral Mobile Phase Additives (CMPAs): In this direct approach, a chiral selector is added to the mobile phase. The analyte enantiomers form transient diastereomeric complexes with the chiral additive in the mobile phase, which can then be separated on a conventional achiral column. A notable method for separating three stereoisomers of this compound (referred to as RRR-, SSS-, and SRR-Oic) employed a mobile phase containing a complex of Cu(II) with L-phenylalaninamide (L-PheA) as the chiral selector, along with sodium 1-octanesulfonate as an ion-pair reagent. researchgate.net This chiral ligand-exchange chromatography approach achieved satisfactory resolution of the stereoisomers. researchgate.net

The choice of method depends on factors such as the specific isomers to be separated, required sensitivity, and available instrumentation.

Refractive Index Detection in HPLC

A significant challenge in the analysis of this compound is its lack of a strong UV chromophore, which prevents its detection by common UV-Vis detectors. longdom.orgnih.gov To overcome this, a universal detector that does not rely on the absorption of light is required. The Refractive Index (RI) detector is a suitable and widely used option for such non-chromophoric compounds. longdom.orglongdom.org

An RI detector measures the difference in the refractive index between the mobile phase eluting from the column and a reference stream of the pure mobile phase. longdom.org When an analyte with a different refractive index from the mobile phase passes through the detector's flow cell, it causes a change in the light deflection, which is converted into an electrical signal. longdom.org This signal is proportional to the concentration of the analyte.

A robust, stability-indicating reversed-phase HPLC method using an RI detector has been developed and validated for the separation and quantification of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid and its three related diastereomers. longdom.org

Table 1: HPLC-RID Chromatographic Conditions

ParameterCondition
Column Inertsil ODS-4 (250 mm × 4.6 mm, 5 µm)
Mobile Phase 10 mM Potassium Phosphate Buffer (pH 3.0)
Flow Rate 1.5 mL/min
Column Temperature 35°C
Detector Refractive Index (RI) Detector
Injection Volume 10 µL
Run Time 35 minutes

This table is based on the method described by Vali, S. J., et al. longdom.orglongdom.org

This method proved effective for quantifying the isomers and assessing the purity of the raw material used in pharmaceutical synthesis. longdom.org A key consideration when using an RI detector is its sensitivity to changes in mobile phase composition and temperature; therefore, maintaining stable isocratic conditions and precise temperature control is crucial for a stable baseline and reliable quantification. longdom.orglongdom.org

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the analysis of pharmaceutical compounds. While specific HPTLC methods for this compound are not extensively documented in readily available literature, its application can be inferred from methods developed for its downstream products and other non-chromophoric amino acids. A stability-indicating HPTLC method has been reported for the analysis of Trandolapril in pharmaceutical dosage forms. longdom.orglongdom.org

For a non-chromophoric compound like this compound, visualization on the HPTLC plate requires a post-chromatographic derivatization step. nih.gov A common derivatizing agent for amino acids is ninhydrin (B49086), which reacts with the amine group to produce a colored spot (typically purple) that can be quantified by densitometry. nih.gov

A hypothetical HPTLC method would involve the following steps:

Sample Application: Applying standard solutions and sample solutions as bands onto a pre-coated HPTLC silica gel plate.

Chromatographic Development: Developing the plate in a chamber with a suitable mobile phase, such as a mixture of n-butanol, glacial acetic acid, and water, which is effective for separating amino acids. nih.gov

Derivatization: Spraying the dried plate with a ninhydrin solution and heating it to facilitate the color-forming reaction. nih.gov

Densitometric Scanning: Quantifying the separated spots by scanning the plate with a densitometer at a specific wavelength (e.g., 550 nm for ninhydrin-derived spots). nih.gov

This technique is particularly useful for purity checks and can be validated to provide quantitative results, serving as a valuable tool in quality control. nih.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the precise calculation of bond lengths, bond angles, and conformational details.

While a crystal structure for the parent this compound is not readily found in published literature, the technique has been successfully applied to its derivatives, confirming the stereochemistry of synthetic intermediates. For example, the X-ray diffraction analysis of a trichloromethyloxazolidinone derivative of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid was used to unequivocally corroborate its expected stereochemistry during a synthetic methodology study. nih.gov

Similarly, studies on related indole-2-carboxylic acid derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, have utilized single-crystal X-ray diffraction to investigate their solid-state structures, including intermolecular interactions like hydrogen bonding which dictate their crystal packing. mdpi.com These examples underscore the power of X-ray crystallography to provide unambiguous structural proof, which is critical in the development of stereochemically pure pharmaceuticals.

Validation of Analytical Methods (e.g., ICH Guidelines)

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. ich.orgeuropa.eu The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a framework for validating analytical methods. ich.orgloesungsfabrik.de

A reverse-phase HPLC method with RI detection for this compound and its isomers has been validated according to these ICH guidelines. longdom.org The key validation parameters are summarized below.

Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. For the HPLC-RID method, specificity was demonstrated by the good resolution and separation of the main compound from its three diastereomers. longdom.org

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. The method demonstrated excellent linearity, with correlation coefficients (r²) greater than 0.999 for the main analyte and its isomers. longdom.orgresearchgate.net

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The validated range for the HPLC-RID method was from the Limit of Quantification (LOQ) to 150% of the target concentration. longdom.orgresearchgate.net

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often reported as percent recovery. The recovery for all isomers was found to be within the range of 93.9% to 107.9%. longdom.orgresearchgate.net

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. For the isomers, the LOD was approximately 0.006 mg/mL. longdom.orgresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ for the isomers ranged from 0.022 mg/mL to 0.024 mg/mL. longdom.orgresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. This could involve varying the mobile phase pH, flow rate, or column temperature. ich.orgeuropa.eu

Table 2: Summary of Validation Parameters for HPLC-RID Method

Validation ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Accuracy (% Recovery) 93.9% - 107.9%
Limit of Detection (LOD) ~ 0.006 mg/mL
Limit of Quantitation (LOQ) 0.022 - 0.024 mg/mL
Range LOQ to 150% of target concentration

This table is based on the data presented by Vali, S. J., et al. longdom.orgresearchgate.net

Successful validation ensures that the analytical method is suitable for its intended purpose, such as for routine quality control of this compound to ensure the purity and quality of the final pharmaceutical product. longdom.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, HF, MP2)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are employed to solve the electronic structure of octahydro-1H-indole-2-carboxylic acid, offering a detailed view of its behavior at the atomic level.

Quantum chemical methods are extensively used to predict the geometric and electronic properties of molecules. For compounds related to this compound, such as indole-2-carboxylic acid (I2CA), DFT and ab initio methods have been successfully applied to determine the most stable conformers and their structural parameters. researchgate.netresearchgate.net These calculations can identify the lowest energy arrangement of atoms, which is crucial for understanding the molecule's reactivity and interaction with other molecules.

Table 1: Illustrative Predicted Molecular Properties from DFT Calculations

Parameter Predicted Value (Illustrative) Method/Basis Set
C-C Bond Length (ring) 1.53 - 1.55 Å B3LYP/6-311++G(d,p)
C-N Bond Length (ring) 1.47 - 1.49 Å B3LYP/6-311++G(d,p)
C=O Bond Length ~1.21 Å B3LYP/6-311++G(d,p)
O-H Bond Length ~0.97 Å B3LYP/6-311++G(d,p)
C-C-N Bond Angle 109° - 112° B3LYP/6-311++G(d,p)
Dipole Moment 2.0 - 3.5 D B3LYP/6-311++G(d,p)

Note: This table is illustrative, demonstrating the types of data generated from quantum chemical calculations. Specific values for this compound would require dedicated computational studies.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint. Quantum chemical calculations are indispensable for the accurate assignment of the observed vibrational bands. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.govnih.gov This theoretical spectrum is then compared with the experimental one, allowing for a detailed assignment of each band to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov

For related molecules like 5-methoxyindole-2-carboxylic acid, DFT calculations have been used to perform detailed vibrational assignments of the acid and its metal complexes. nih.gov Such analyses for this compound would help in characterizing its structure, particularly the vibrations associated with the N-H and O-H groups, which are often involved in hydrogen bonding. researchgate.netmdpi.com

Table 2: Example of Vibrational Mode Assignments from DFT Calculations

Vibrational Mode Calculated Wavenumber (cm⁻¹) (Illustrative) Experimental Wavenumber (cm⁻¹) (Illustrative) Assignment
ν(O-H) 3550 3545 O-H stretching
ν(N-H) 3410 3400 N-H stretching
ν(C-H) 2950-3050 2945-3040 C-H aliphatic stretching
ν(C=O) 1720 1715 C=O carboxylic acid stretching
δ(CH₂) 1450-1470 1455-1475 CH₂ scissoring
ν(C-N) 1250 1245 C-N stretching

Note: This table provides an illustrative example of how computational data is used to assign experimental vibrational spectra.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding energy.

Studies on various indole-2-carboxylic acid derivatives have utilized molecular docking to explore their binding modes with targets like HIV-1 integrase, cyclooxygenase (COX) enzymes, and aromatase. nih.govnih.govmdpi.com These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For this compound, docking could be employed to screen for potential biological targets and to understand how its stereochemistry and conformation influence binding affinity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. nih.gov While molecular docking provides a static picture of the binding pose, MD simulations allow for the study of the dynamic stability of the ligand-protein complex. nih.govmdpi.com

In a typical MD simulation, the docked complex is placed in a simulated physiological environment (e.g., a box of water molecules with ions), and the motions of all atoms are calculated over a period of nanoseconds to microseconds. mdpi.com This allows researchers to assess the stability of the binding pose, identify key stable interactions, and calculate binding free energies. For instance, MD simulations of a related indole (B1671886) derivative targeting the aromatase enzyme confirmed the dynamic stability of the ligand within the binding pocket. nih.gov Such simulations would be critical for validating docking predictions for this compound and understanding the dynamic nature of its interactions with a target receptor.

Structure-Activity Relationship (SAR) Derivation and Optimization

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. drugdesign.org By systematically modifying the structure of a lead compound, such as this compound, and evaluating the biological activity of the resulting analogs, researchers can deduce which chemical features are essential for activity.

Computational modeling plays a key role in SAR by providing a rational basis for structural modifications. For example, SAR studies on 1H-indole-2-carboxamides have shown that substitutions on the indole and phenyl rings significantly impact their modulatory activity at the CB1 receptor. nih.gov Similarly, SAR on indoline-2-carboxylic acid derivatives has been explored to optimize their activity as NF-κB inhibitors. nih.govresearchgate.net Computational tools like quantitative structure-activity relationship (QSAR) modeling can be used to build mathematical models that predict the activity of novel analogs, thereby accelerating the optimization process.

Computational Approaches for Stereochemical Impact Assessment

This compound has multiple chiral centers, meaning it can exist as several different stereoisomers. longdom.org The specific three-dimensional arrangement of atoms (stereochemistry) can have a profound impact on a molecule's biological activity. Computational methods are vital for assessing the impact of stereochemistry.

Molecular modeling can be used to understand and predict the outcome of stereoselective reactions. For example, molecular models of theoretical tricyclic intermediates derived from different epimers of this compound were used to rationalize the high diastereoselectivity of a condensation reaction. nih.gov These models revealed that one stereoisomer would lead to a sterically disfavored product due to overlapping atoms, thus explaining why it did not react. nih.gov Furthermore, computational techniques can predict the properties of different stereoisomers, helping to rationalize their separation by methods like HPLC and understand their differential binding to chiral receptors. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Activities and Targets

The primary application of octahydro-1H-indole-2-carboxylic acid has been as a surrogate for proline or phenylalanine to enhance the metabolic stability and bioavailability of peptidomimetics. nih.govnih.gov Its rigid bicyclic structure imparts a specific conformation, while its increased lipophilicity aids in crossing biological membranes. nih.gov Current knowledge centers on its role in potent Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril, and as a component in bradykinin (B550075) B₂ receptor antagonists with anti-cancer properties. nih.govlongdom.org

Future investigations should aim to uncover novel biological targets where the Oic scaffold itself is a primary determinant of activity, rather than just a structural stabilizer. The presence of the octahydroindole-2-carboxylic acid motif in natural products, such as the marine aeruginosins known for their antithrombotic properties, suggests that this scaffold may have inherent bioactivity towards targets in the coagulation cascade or other hematological pathways. nih.gov Systematic screening of Oic and its simple derivatives against diverse target classes, including proteases, kinases, and other G-protein coupled receptors, could reveal unexpected therapeutic opportunities.

Current/Known Biological Target ClassSpecific ExampleTherapeutic AreaPotential Future Target ClassRationale for Exploration
Enzymes (Metalloproteases)Angiotensin-Converting Enzyme (ACE)Cardiovascular (Hypertension)Serine Proteases (e.g., Thrombin)Presence of Oic motif in antithrombotic natural products (aeruginosins). nih.gov
G-Protein Coupled Receptors (GPCRs)Bradykinin B₂ ReceptorOncology, InflammationChemokine or Opioid ReceptorsThe conformational constraint is a common strategy for GPCR ligand design.

Development of Highly Selective and Potent Derivatives

The development of derivatives of this compound is crucial for fine-tuning its pharmacological profile for specific targets. A key strategy involves the diastereoselective α-alkylation of Oic. This has been achieved through an oxazolidinone intermediate, providing a concise route to enantiomerically pure α-substituted derivatives. nih.gov Such modifications can enhance binding affinity and selectivity by introducing new interaction points with a biological target.

Another promising avenue is the synthesis of phosphonic acid analogues of Oic, known as OicP. chemistryviews.org As phosphonic acids are excellent mimics of carboxylic acids or phosphate (B84403) esters, these derivatives could act as potent inhibitors of enzymes that process carboxylate-containing substrates, such as proteases and phosphatases. The stereoselective synthesis of OicP derivatives opens the door to exploring these new target classes. chemistryviews.org Future work should focus on creating a library of diverse Oic derivatives with substitutions at the α-carbon and modifications of the carboxylic acid group to systematically probe structure-activity relationships for newly identified targets.

Derivative StrategyDescriptionPotential AdvantageReference
α-AlkylationIntroduction of alkyl groups at the α-carbon via an oxazolidinone intermediate.Creates quaternary amino acids, enhances steric hindrance, and provides new hydrophobic interactions to improve potency. nih.gov
Phosphonic Acid Analogues (OicP)Replacement of the carboxylic acid group with a phosphonic acid group.Acts as a transition-state analogue inhibitor for certain enzymes; may target metalloproteases or phosphatases with high affinity. chemistryviews.org

Green Chemistry Approaches in Synthesis

Traditional synthetic routes to enantiomerically pure this compound often involve hydrogenation of (S)-indoline-2-carboxylic acid using platinum oxide catalysts or palladium on carbon at high pressure. nih.govgoogle.com While effective, these methods rely on expensive and hazardous heavy metals and can require harsh reaction conditions.

Future research must prioritize the development of more sustainable and environmentally friendly synthetic methods. Biocatalysis offers a compelling alternative. For instance, the synthesis of the precursor (S)-2-indolinecarboxylic acid has been achieved using a combination of biocatalysis with a phenylalanine ammonia (B1221849) lyase (PAL) enzyme and a copper-catalyzed ring closure, significantly reducing the environmental impact compared to classical resolutions. core.ac.uk Furthermore, enzymatic resolution processes can be employed to separate stereoisomers of N-protected-octahydro-1H-indole-2-carboxylic acid esters, offering a greener route to the optically pure compound. acs.org Exploring whole-cell biocatalysis or the use of immobilized enzymes could further enhance the sustainability of Oic production by allowing for catalyst recycling and milder reaction conditions.

Synthesis AspectTraditional MethodGreen Chemistry AlternativeAdvantage of Green Approach
CatalystPlatinum oxide (PtO₂), Palladium on carbon (Pd/C)Enzymes (e.g., Phenylalanine Ammonia Lyase, Lipases)Avoids heavy metals, biodegradable, high stereoselectivity.
Reaction ConditionsHigh pressure hydrogenation, organic solvents (e.g., acetic acid)Aqueous media, ambient temperature and pressureIncreased safety, reduced energy consumption, less hazardous waste.
StereocontrolClassical resolution or chiral pool synthesisEnzymatic kinetic resolutionHigh enantiomeric excess, often in fewer steps.

Integration into Advanced Materials and Polymer Science Research

While the use of this compound has been concentrated in pharmaceuticals, its rigid bicyclic structure presents intriguing possibilities for materials science. There is currently limited research in this area, representing a significant opportunity for future exploration. The conformational constraint imposed by the Oic scaffold could be exploited to create highly ordered polymers and functional materials.

One potential direction is the use of Oic as a monomer in the synthesis of specialty polyamides or polyesters. The rigidity of the Oic unit could lead to polymers with high thermal stability and unique mechanical properties. Another exciting avenue is its incorporation into peptide-polymer conjugates. nih.gov These hybrid materials combine the biological functionality of peptides with the physical properties of synthetic polymers. Using Oic within the peptide segment could create stable, well-defined secondary structures (like β-turns), which could be used to develop novel hydrogels for tissue engineering, responsive drug delivery systems, or surfaces with specific protein-binding capabilities.

Potential Application AreaProposed Role of OicExpected Property/Function
Specialty Polyamides/PolyestersAs a rigid diamine or dicarboxylic acid monomer (after functionalization).Enhanced thermal stability, mechanical strength, and defined chain folding.
Peptide-Polymer ConjugatesAs a turn-inducing element within the peptide chain.Stabilization of secondary structures for creating ordered biomaterials.
Functional SurfacesAs a component of surface-grafted peptides.Creation of conformationally defined surfaces for selective protein binding or cell adhesion.

Translational Research in Pharmaceutical Development

The translation of this compound from a synthetic building block into clinically successful drugs is a testament to its value in overcoming the limitations of peptide-based therapeutics. acs.org Peptides often suffer from poor metabolic stability and low oral bioavailability. The incorporation of Oic addresses these challenges directly. Its bicyclic structure provides steric shielding against proteolytic degradation, while its lipophilicity enhances absorption. nih.gov

The success of ACE inhibitors Perindopril and Trandolapril, both of which contain the Oic moiety, provides a clear roadmap for future translational efforts. longdom.orgnih.gov The peptidomimetic drug Icatibant, a bradykinin B2 receptor antagonist used for hereditary angioedema, also incorporates Oic to improve its drug-like properties. nih.gov Future translational research should focus on applying this well-established strategy to new classes of peptide drugs targeting diseases where improved stability and bioavailability are critical. This includes peptide-based antivirals, metabolic hormones, and neuropeptides, where the proven benefits of the Oic scaffold can accelerate the path from discovery to clinical application.

Drug ExampleDrug ClassTranslational Impact of Oic Moiety
PerindoprilACE InhibitorContributes to improved metabolic stability and oral bioavailability for the treatment of hypertension. longdom.org
TrandolaprilACE InhibitorEnhances lipophilicity and resistance to enzymatic degradation, allowing for effective oral administration. nih.gov
IcatibantBradykinin B₂ Receptor AntagonistIncorporation of Oic and other unnatural amino acids provides resistance to degradation. nih.gov

Q & A

Basic Research Questions

Q. What are the key structural features and stereochemical considerations of octahydro-1H-indole-2-carboxylic acid?

  • Answer: The compound features a bicyclic octahydroindole scaffold with three stereocenters, as evidenced by its (2S,3aS,7aS) configuration. Computational analyses reveal a molecular weight of 169.22 g/mol, a topological polar surface area of 49.3 Ų, and hydrogen bond donor/acceptor counts of 3 and 3, respectively. Stereochemical purity is critical for pharmaceutical applications, requiring confirmation via X-ray crystallography (using SHELX programs for refinement) or chiral HPLC .

Q. What are the common synthesis routes for this compound and its derivatives?

  • Answer: A widely cited method involves coupling (2S,3aS,7aS)-octahydroindole-2-carboxylic acid phenylmethyl ester with protected amino acids (e.g., N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine) using 1-hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) in toluene. Alternative routes include Boc-protection strategies for intermediates, as described in patents for angiotensin-converting enzyme (ACE) inhibitors like perindopril .

Advanced Research Questions

Q. How can researchers resolve enantiomeric mixtures of this compound during synthesis?

  • Answer: Racemic mixtures are resolved via chiral chromatography or enzymatic methods. For example, trans-octahydro-1H-indole-2-carboxylic acid enantiomers are separated using sub-molar reactions with chiral bases in non-polar solvents. Computational modeling (e.g., molecular docking) aids in predicting enantiomer behavior during crystallization .

Q. What analytical techniques are recommended for confirming the stereochemical purity of this compound in pharmaceutical intermediates?

  • Answer:

  • X-ray crystallography : SHELXL/SHELXS refine high-resolution data to validate absolute configuration .
  • Chiral HPLC : Use columns like Chiralpak® IG-3 with mobile phases optimized for baseline separation of enantiomers.
  • NMR spectroscopy : Nuclear Overhauser effect (NOE) experiments distinguish axial/equatorial proton orientations in the bicyclic system .

Q. How does the choice of coupling reagents and solvents impact the synthesis efficiency of this compound esters?

  • Answer: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase epimerization risk. HOBT/DCC systems in toluene at 5–40°C minimize side reactions. Kinetic studies show that triethylamine as a base enhances coupling yields by 15–20% compared to DMAP .

Q. What strategies address contradictory data in stability studies of this compound under varying storage conditions?

  • Answer:

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC-MS.
  • Forced degradation studies : Use acidic/alkaline hydrolysis, oxidation (H₂O₂), and photolysis to identify labile functional groups.
  • Note : Current safety data sheets lack stability parameters (e.g., melting point, decomposition products), necessitating empirical validation .

Q. What methodological approaches are effective in quantifying impurities like Perindopril-Impurity E and J in derivatives?

  • Answer:

  • UV spectroscopy : Quantify impurities at λ = 210–220 nm with a LOD of 0.1% w/w.
  • LC-MS/MS : Use C18 columns and gradient elution (0.1% formic acid/acetonitrile) for trace analysis.
  • Reference standards : Synthesize impurities via controlled hydrolysis of tert-butyl esters or deprotection of Boc intermediates .

Experimental Design & Data Analysis

Q. How can frameworks like PICO and FINER improve research questions on the compound’s therapeutic applications?

  • Answer:

  • PICO : Define Population (e.g., ACE inhibitor targets), Intervention (structural analogs), Comparison (existing drugs), Outcome (binding affinity).
  • FINER : Ensure questions are Feasible (in vitro assays first), Novel (e.g., unexplored stereoisomer effects), Ethical (avoid in vivo without preliminary data), and Relevant (hypertension drug pipelines) .

Q. What computational tools predict the compound’s bioavailability and metabolic pathways?

  • Answer:

  • ADMET predictors : SwissADME or ADMETLab estimate logP (1.2), solubility (-3.2 logS), and CYP450 metabolism.
  • Molecular dynamics simulations : Analyze binding to ACE domains using GROMACS/AMBER.
  • Docking software : AutoDock Vina assesses interactions with catalytic zinc in ACE .

Tables

Key Physicochemical Properties Value Reference
Molecular Weight169.22 g/mol
Topological Polar Surface Area49.3 Ų
Hydrogen Bond Donors/Acceptors3/3
Chiral Centers3
Synthesis Optimization Parameters Optimal Conditions Reference
Coupling ReagentsHOBT/DCC in toluene
Temperature Range5–40°C
BaseTriethylamine

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Feasible Synthetic Routes

Reactant of Route 1
octahydro-1H-indole-2-carboxylic acid
Reactant of Route 2
octahydro-1H-indole-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.